An In-depth Technical Guide to the Chemical Properties of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
An In-depth Technical Guide to the Chemical Properties of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone, a molecule of interest for researchers in drug development and related scientific fields. This document details its physicochemical characteristics, provides hypothetical spectroscopic data for identification purposes, and outlines detailed experimental protocols for its synthesis and potential biological evaluation.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone
| Property | Value | Source/Method |
| CAS Number | 57280-75-8 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₀O₄ | Calculated |
| Molecular Weight | 182.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Predicted |
| Melting Point | 138–139°C | Experimental Data[1] |
| Boiling Point | ~315 °C at 760 mmHg | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | Inferred from related compounds[2][3] |
| pKa | Phenolic hydroxyls: ~8-10 | Predicted |
Spectroscopic Data for Structural Elucidation
The following tables present hypothetical, yet structurally consistent, spectroscopic data for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone. This information is intended to aid researchers in the identification and characterization of this molecule.
Table 2: Hypothetical ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.5 (approx.) | s (br) | 1H | 2'-OH (intramolecular H-bond) |
| 10.0 (approx.) | s (br) | 1H | 4'-OH |
| 7.75 | d, J=8.8 Hz | 1H | H-6' |
| 6.40 | dd, J=8.8, 2.4 Hz | 1H | H-5' |
| 6.35 | d, J=2.4 Hz | 1H | H-3' |
| 4.60 | s | 2H | -CH₂- |
| 3.40 | s | 3H | -OCH₃ |
Table 3: Hypothetical ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 202.0 | C=O |
| 165.0 | C-4' |
| 164.5 | C-2' |
| 133.0 | C-6' |
| 113.0 | C-1' |
| 108.0 | C-5' |
| 103.0 | C-3' |
| 75.0 | -CH₂- |
| 59.0 | -OCH₃ |
Table 4: Hypothetical FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2950, 2850 | Medium | C-H stretch (aliphatic) |
| 1640 | Strong | C=O stretch (ketone, H-bonded) |
| 1600, 1580, 1450 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1120 | Strong | C-O stretch (alkyl ether) |
Table 5: Hypothetical Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 182 | 40 | [M]⁺ |
| 151 | 100 | [M - OCH₃]⁺ |
| 137 | 80 | [M - CH₂OCH₃]⁺ |
| 121 | 60 | [C₇H₅O₂]⁺ |
Experimental Protocols
Synthesis via Hoesch Reaction
The synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone can be achieved via the Hoesch reaction, which involves the condensation of a nitrile with a polyhydroxy- or polyalkoxyphenol.
Materials:
-
Resorcinol
-
Methoxyacetonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (HCl) gas
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Hexane
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a calcium chloride drying tube, dissolve resorcinol (1 equivalent) and methoxyacetonitrile (1.1 equivalents) in anhydrous diethyl ether.
-
Add anhydrous zinc chloride (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction mixture will become thick with the precipitation of the ketimine hydrochloride intermediate.
-
Allow the reaction to stir at room temperature overnight.
-
Decant the ether and wash the solid precipitate with fresh anhydrous ether.
-
Hydrolyze the ketimine hydrochloride by adding 1 M hydrochloric acid and heating the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Synthesis workflow for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone.
Analytical HPLC Method
A reverse-phase high-performance liquid chromatography (HPLC) method can be developed for the analysis and purity assessment of the synthesized compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a stock solution of the sample in methanol or acetonitrile.
-
Dilute the stock solution with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Run a blank (mobile phase) injection, followed by the sample injection.
-
Analyze the resulting chromatogram for retention time and peak purity.
Potential Biological Activity and Evaluation
Based on the chemical structure, particularly the dihydroxyphenyl moiety, 1-(2,4-dihydroxyphenyl)-2-methoxyethanone is hypothesized to possess tyrosinase inhibitory and antioxidant activities.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents that treat hyperpigmentation.
Mechanism of Action: Tyrosinase inhibitors can act through several mechanisms, including competitive, non-competitive, or mixed-type inhibition of the enzyme's catalytic activity.[4][5][6] The dihydroxyphenyl structure of the target compound suggests it may act as a substrate analog, competitively inhibiting tyrosinase.
Caption: Proposed mechanism of tyrosinase inhibition.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay [7][8][9] This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone in DMSO. Prepare serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control, and Kojic acid for the positive control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then every 1-2 minutes for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Antioxidant Activity
The phenolic hydroxyl groups in the molecule suggest potential antioxidant activity through radical scavenging.
Experimental Protocol: DPPH Radical Scavenging Assay [10] This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic Acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone in methanol. Prepare serial dilutions.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value.
Caption: Workflow for the biological evaluation of the target compound.
Conclusion
1-(2,4-dihydroxyphenyl)-2-methoxyethanone is a compound with significant potential for applications in fields requiring tyrosinase inhibition and antioxidant activity, such as dermatology and cosmetology. This guide provides a foundational understanding of its chemical properties and outlines the necessary experimental framework for its synthesis, characterization, and biological evaluation. Further experimental validation of the data presented herein is encouraged to fully elucidate the properties and potential of this molecule.
References
- 1. WO2014156360A1 - Method for producing acetophenone compound, isotope-labeled chalcone compound and isotope-labeled flavonoid compound, and methods respectively for producing said compounds - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanoge… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
